molecular formula C12H13N B13666649 3,6,7-Trimethylisoquinoline

3,6,7-Trimethylisoquinoline

Cat. No.: B13666649
M. Wt: 171.24 g/mol
InChI Key: MOVNDRMAMYLYSY-UHFFFAOYSA-N
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Description

3,6,7-Trimethylisoquinoline is a nitrogen-containing heterocyclic compound characterized by an isoquinoline core substituted with methyl groups at positions 3, 6, and 5. Isoquinoline, a structural isomer of quinoline, consists of a benzene ring fused to a pyridine ring. The methyl substituents enhance the compound’s lipophilicity and modulate its electronic properties, influencing its reactivity and biological interactions. While direct pharmacological data on this compound are sparse, its structural analogs (e.g., tetrahydroisoquinolines and substituted quinolines) are studied for neuroprotective, antibacterial, and antitumor activities .

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

3,6,7-trimethylisoquinoline

InChI

InChI=1S/C12H13N/c1-8-4-11-6-10(3)13-7-12(11)5-9(8)2/h4-7H,1-3H3

InChI Key

MOVNDRMAMYLYSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C=NC(=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,7-Trimethylisoquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization can yield isoquinolines in excellent yields . Another method involves the use of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3,6,7-Trimethylisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

3,6,7-Trimethylisoquinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,6,7-Trimethylisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to affect the expression of Retinol Binding Protein 4 (RBP4) in liver tissue, which is correlated with glucose uptake and insulin sensitivity . The compound’s effects on lipid profiles and its potential as a pro-oxidant are also areas of active research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological and chemical properties of isoquinoline derivatives depend on substituent type, position, and oxidation state. Below is a comparative analysis of 3,6,7-trimethylisoquinoline with structurally related compounds:

Compound Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Activities Synthesis Method
This compound Methyl groups at positions 3, 6, 7 ~199.3 Enhanced lipophilicity; potential scaffold for drug design (inferred from analogs) Not explicitly detailed; likely involves Friedländer synthesis or alkylation
2-Chloro-3,6,7-trimethylquinoline Chlorine at position 2; methyl at 3, 6, 7 ~223.7 Antibacterial activity; used in organic synthesis as a halogenated intermediate Chlorination of 3,6,7-trimethylquinoline using thionyl chloride
1-Chloro-5,7,8-trimethylisoquinoline Chlorine at position 1; methyl at 5, 7, 8 ~223.7 Distinct reactivity in substitution reactions; industrial applications Halogenation of pre-methylated isoquinoline
6-Methoxy-1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline Methoxy at 6; phenylethyl at 1 (tetrahydro) ~295.4 Neuroprotective effects; antiparkinsonian activity Pictet-Spengler cyclization of phenylethylamine with aldehydes
2-Hydrazino-3,6,7-trimethylquinoline hydrochloride Hydrazino at 2; methyl at 3, 6, 7 ~267.8 Unique reactivity for heterocyclic synthesis; potential antitumor applications Hydrazine substitution on pre-methylated quinoline
(S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Dimethoxy at 6,7; carboxylic acid at 3 (tetrahydro) ~313.8 Organocatalyst in Diels-Alder reactions; chiral synthesis Multi-step synthesis from amino esters and aldehydes

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: Methyl groups (e.g., this compound) enhance metabolic stability but may reduce solubility . Halogenation (e.g., 2-chloro derivatives) increases electrophilicity, improving antibacterial activity . Tetrahydroisoquinolines (e.g., 6-methoxy-1-phenylethyl derivatives) exhibit neuroprotection due to dopamine receptor interactions .

Synthetic Accessibility: Chlorinated derivatives (e.g., 2-chloro-3,6,7-trimethylquinoline) are synthesized via direct halogenation . Tetrahydroisoquinolines often require multi-step cyclization (e.g., Pictet-Spengler) .

Pharmacological Potential: this compound’s analogs show antitumor activity in substituted tetrahydroisoquinolines (e.g., trifluoromethyl derivatives in ) . 6,7-Dimethoxy-tetrahydroisoquinolines are explored as FtsZ-targeting antibacterial agents .

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